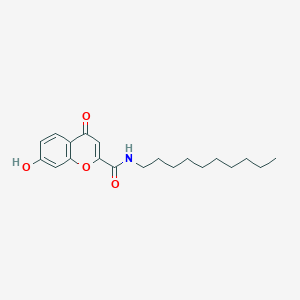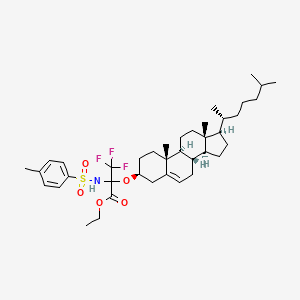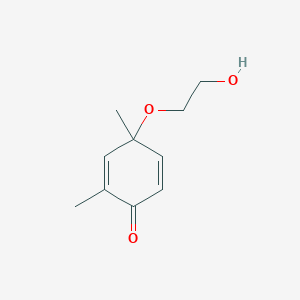
N-Decyl-7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Decyl-7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxamide is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a decyl chain, a hydroxy group, and a carboxamide group attached to a benzopyran core. It is of interest in various fields due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Decyl-7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid and decylamine.
Esterification: The carboxylic acid group of 7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid is first converted into an ester using an alcohol and an acid catalyst.
Amidation: The ester is then reacted with decylamine under suitable conditions to form the desired carboxamide. This step typically requires a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis: Large quantities of starting materials are used to produce the intermediate ester and subsequently the carboxamide.
Optimization: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.
Automation: Automated systems are employed to control the reaction parameters and ensure consistent product quality.
Purification and Quality Control: Advanced purification techniques and rigorous quality control measures are implemented to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-Decyl-7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under suitable conditions.
Reduction: The carbonyl group in the benzopyran ring can be reduced to form a hydroxyl group.
Substitution: The decyl chain can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides or aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxy group can yield ketones or aldehydes.
Reduction: Reduction of the carbonyl group can produce alcohols.
Substitution: Substitution reactions can result in the formation of various alkyl or aryl derivatives.
Scientific Research Applications
N-Decyl-7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Decyl-7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups in the benzopyran ring can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the decyl chain can interact with lipid membranes, influencing the compound’s bioavailability and distribution.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxamide: Lacks the decyl chain, resulting in different physicochemical properties.
N-Decyl-4-oxo-4H-1-benzopyran-2-carboxamide: Lacks the hydroxy group, affecting its reactivity and biological activity.
N-Decyl-7-hydroxy-4H-1-benzopyran-2-carboxamide: Lacks the carbonyl group, altering its chemical behavior.
Uniqueness
N-Decyl-7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxamide is unique due to the presence of both the decyl chain and the hydroxy group, which confer distinct physicochemical and biological properties. This combination of functional groups makes it a versatile compound for various scientific research applications.
Properties
CAS No. |
919120-89-1 |
|---|---|
Molecular Formula |
C20H27NO4 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-decyl-7-hydroxy-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H27NO4/c1-2-3-4-5-6-7-8-9-12-21-20(24)19-14-17(23)16-11-10-15(22)13-18(16)25-19/h10-11,13-14,22H,2-9,12H2,1H3,(H,21,24) |
InChI Key |
ZBTLIQREHMGJIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[(4-Fluorophenyl)carbamothioyl]amino}ethyl)-N'-methylurea](/img/structure/B15172622.png)
![[6-(4-Methoxyphenyl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane](/img/structure/B15172630.png)
![N-({3-[(Cyclopropylamino)methyl]phenyl}methyl)-N-methylacetamide](/img/structure/B15172631.png)

![[5-fluoro-2-(1H-tetrazol-1-yl)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B15172652.png)
![3-[(2,4-Dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B15172663.png)

![4-[Bis(pentafluorophenyl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B15172671.png)
![N-[2-(4-Aminophenyl)ethyl]-L-cysteinamide](/img/structure/B15172677.png)
![(3aS,4R,9aS,9bR)-2-(4-fluorophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B15172684.png)
![3-[(Cyclopentylmethyl)amino]-N-(propan-2-yl)benzamide](/img/structure/B15172694.png)
![N-[3-(acetylamino)phenyl]-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide](/img/structure/B15172697.png)
![3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene](/img/structure/B15172705.png)
![tert-butyl N-[3-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate](/img/structure/B15172711.png)
